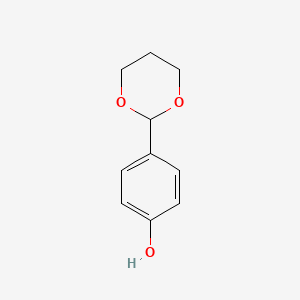

4-(1,3-Dioxan-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZGYLATOWPKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345058 | |

| Record name | 4-(1,3-Dioxan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-80-8 | |

| Record name | 4-(1,3-Dioxan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within Phenolic and Acetalic Chemical Systems

The structure of 4-(1,3-Dioxan-2-yl)phenol is characterized by a phenol (B47542) ring substituted at the para position with a 1,3-dioxane (B1201747) ring. This arrangement confers a blend of chemical properties stemming from its two primary functional groups: the phenolic hydroxyl (-OH) group and the cyclic acetal (B89532) moiety.

The phenolic portion of the molecule imparts acidic properties and allows for a range of reactions typical of phenols, such as electrophilic aromatic substitution and reactions at the hydroxyl group. The 1,3-dioxane ring, a cyclic acetal, is notable for its role as a protecting group for carbonyl compounds. Acetals are generally stable under neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the original carbonyl and diol. This characteristic is fundamental to its application in multi-step syntheses. organic-chemistry.org

The interplay between these two functional groups within the same molecule is of significant interest. The 1,3-dioxane ring influences the electronic properties of the phenol, including the acidity of the hydroxyl group. Conversely, the phenol ring can affect the stability and reactivity of the acetal. This dual functionality allows for selective manipulation of one group while the other remains intact, a crucial strategy in the synthesis of complex organic molecules.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Molecular Formula | C10H12O3 uni.lu |

| Core Structure | Phenol |

| Key Substituent | 1,3-Dioxan-2-yl group at the para position |

| Primary Functional Groups | Phenolic Hydroxyl (-OH), Cyclic Acetal (1,3-Dioxane) |

Research Context and Scope in Contemporary Organic Synthesis

Established Preparative Pathways

The synthesis of this compound and its analogues can be achieved through several well-documented chemical reactions. These pathways typically involve the transformation of functional groups on a benzene (B151609) ring that already contains the 1,3-dioxane moiety or a precursor to it.

Reduction of Nitro-Substituted Dioxolane Precursors

A common strategy for introducing an amino group, a precursor to the phenolic hydroxyl group, involves the reduction of a nitro-functionalized precursor. The synthesis often begins with the reduction of a compound like 2-(4-nitrophenyl)-1,3-dioxane. This transformation is a key step, as the resulting amine can be further converted to the desired phenol.

A variety of reducing agents and systems have been employed for the reduction of aromatic nitro compounds. unimi.it An environmentally conscious approach utilizes glucose as the reductant in an aqueous or ethanol-based medium, which can proceed at temperatures ranging from room temperature to 50°C. Other effective methods include catalytic transfer hydrogenation using catalysts such as rhodium or zinc. wikipedia.orgscribd.com For selective reductions where other functional groups that might be sensitive to reduction are present, systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to be effective. niscpr.res.in The reduction of nitroaromatics can also be accomplished using sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as those involving nickel. jsynthchem.com

The general mechanism for the reduction of a nitro group to an amine proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds. unimi.it

Table 1: Selected Reaction Conditions for the Reduction of Aromatic Nitro Precursors

| Reducing System | Catalyst/Co-reagent | Solvent | Temperature | Reference |

| Glucose | None | Water or Ethanol | Room Temp - 50°C | |

| Transfer Hydrogenation | Rhodium or Zinc | Not specified | Not specified | wikipedia.orgscribd.com |

| Hydrazine Hydrate | Iron-based catalysts | Not specified | Low | unimi.it |

| Hydrazine Glyoxylate | Zinc or Magnesium powder | Not specified | Room Temp | niscpr.res.in |

| Sodium Borohydride | Ni(PPh₃)₄ | Ethanol | Room Temp | jsynthchem.com |

Fries Rearrangement Applied to Phenolic Esters

The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones, which are important analogues of phenols. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com To produce an analogue of this compound, one might start with a phenolic ester such as 4-(1,3-dioxan-2-yl)phenyl acetate (B1210297).

The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), which are used in stoichiometric excess because they complex with both the reactant and the product. organic-chemistry.org The widely accepted mechanism involves the generation of an acylium carbocation, which then performs an electrophilic aromatic substitution on the aromatic ring. wikipedia.org Reaction conditions, particularly temperature, can influence the regioselectivity; lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho isomer. wikipedia.orgorganic-chemistry.org In addition to traditional Lewis acids, other catalysts such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and strong protic acids like hydrogen fluoride (B91410) (HF) can be used. organic-chemistry.orgsigmaaldrich.com A photochemical variant, the Photo-Fries rearrangement, proceeds through a radical mechanism and can also be employed. wikipedia.org

Table 2: Catalysts and Conditions for the Fries Rearrangement

| Catalyst Type | Examples | Key Conditions | Selectivity | Reference |

| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Stoichiometric excess, anhydrous | Temp. dependent (Low T for para) | organic-chemistry.orgsigmaaldrich.com |

| Protic Acids | HF, Methanesulfonic Acid | Corrosive, anhydrous | Varies | organic-chemistry.org |

| Metal Powders | Zinc Powder | Not specified | Selective | organic-chemistry.org |

| Photochemical | UV Light | No catalyst required | Radical mechanism | wikipedia.org |

Bamberger Rearrangement Applications

The Bamberger rearrangement provides a route to 4-aminophenols, which are valuable structural analogues, from N-phenylhydroxylamines using a strong aqueous acid. wikipedia.orgscribd.comwiley-vch.de The necessary N-phenylhydroxylamine precursor, in this case, N-(4-(1,3-dioxan-2-yl)phenyl)hydroxylamine, is typically synthesized by the controlled reduction of the corresponding nitro compound, 2-(4-nitrophenyl)-1,3-dioxane. wikipedia.orgscribd.com

The mechanism of the rearrangement begins with the O-protonation of the N-phenylhydroxylamine in a strong acid medium. scribd.com This is followed by the loss of water to form a nitrenium ion intermediate. This reactive electrophile is then attacked by a nucleophile, typically water, to yield the final 4-aminophenol (B1666318) product after rearomatization. wikipedia.orgscribd.com This method is an effective way to introduce a hydroxyl group para to an amino group on the benzene ring.

Hydrolysis of Phenolic Esters

The hydrolysis of phenolic esters is a direct and common method for the synthesis of phenols. libretexts.org To synthesize this compound, one would start with a corresponding ester, such as 4-(1,3-Dioxan-2-yl)phenyl acetate or 4-(1,3-Dioxan-2-yl)phenyl benzoate. The reaction involves the cleavage of the ester bond to yield the phenol and a carboxylic acid or its salt. libretexts.org

This hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) results in an irreversible reaction that goes to completion. The products are the alcohol (the desired phenol) and the salt of the carboxylic acid. libretexts.org

Bucherer Reaction Modifications

The Bucherer reaction traditionally refers to the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.org However, the reverse reaction or modifications of it can be used to synthesize phenols from aromatic amines. libretexts.org For the synthesis of this compound, the starting material would be 4-(1,3-Dioxan-2-yl)aniline.

The reaction involves heating the aromatic amine with aqueous sodium bisulfite. The mechanism is complex but involves the addition of bisulfite to the aromatic ring, followed by nucleophilic attack by water and subsequent elimination of the amine and bisulfite to form the phenol. wikipedia.org While most commonly applied to naphthalene (B1677914) derivatives, its principles can be adapted for the synthesis of other phenolic compounds from their corresponding amines.

Catalytic Systems in Synthesis

The efficiency of the synthetic pathways for this compound and its analogues is often dependent on the choice of catalytic system. Catalysts play a crucial role in activating substrates, lowering activation energies, and directing the regioselectivity of reactions.

For the reduction of nitro precursors , a wide range of metal-based catalysts are effective. These include precious metals like platinum and palladium, as well as more cost-effective non-noble metals such as iron, nickel, and zinc, often used in conjunction with a hydrogen source like hydrazine or sodium borohydride. unimi.itwikipedia.orgscribd.comjsynthchem.com

The Fries rearrangement is classically catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most common. wikipedia.org However, concerns over its reactivity and the large quantities required have led to the exploration of alternatives. These include other Lewis acids (BF₃, TiCl₄), strong Brønsted acids like methanesulfonic acid, and even powdered metals like zinc. organic-chemistry.org

In the Bamberger rearrangement , the catalyst is a strong protic acid, which facilitates the formation of the key nitrenium ion intermediate. scribd.comwiley-vch.de

For the hydrolysis of phenolic esters , both strong acids (H₂SO₄, HCl) and strong bases (NaOH, KOH) serve as catalysts, with the base also acting as a reactant in the irreversible saponification process. libretexts.org

Beyond the main reaction pathways, the initial formation of the 1,3-dioxane ring itself is a critical, catalyzed step. This acetalization reaction, typically between 4-hydroxybenzaldehyde and propane-1,3-diol, is generally catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). rsc.org Furthermore, modern palladium-catalyzed cross-coupling reactions are increasingly used for the direct formation of phenols from aryl halides, representing an alternative catalytic approach to the C-O bond formation required. organic-chemistry.org

Acid-Catalyzed Acetalization Reactions

Acid-catalyzed acetalization is a fundamental and widely employed method for the synthesis of 1,3-dioxanes. This reaction involves the condensation of a carbonyl compound, in this case, a derivative of 4-hydroxybenzaldehyde, with a 1,3-diol, such as 1,3-propanediol, in the presence of an acid catalyst. The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. core.ac.ukkemdikbud.go.id This is a reversible reaction, and to drive the equilibrium towards the formation of the acetal, water, the byproduct, is typically removed from the reaction mixture, often through azeotropic distillation. whiterose.ac.uk

Various acid catalysts can be employed for this transformation, including protic acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl), as well as Lewis acids such as bismuth triflate (Bi(OTf)₃). rsc.orgasianpubs.org For instance, the synthesis of 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313) is achieved by reacting 3,5-difluorobenzaldehyde (B1330607) with 2-propylpropane-1,3-diol (B1277289) using p-TsOH as the catalyst in toluene (B28343) at reflux. rsc.org Similarly, bismuth triflate has been demonstrated as an efficient catalyst for the acetalization of various aldehydes and ketones with diols under solvent-free conditions, offering advantages such as high yields, short reaction times, and the use of a non-toxic catalyst. asianpubs.org

Below is a table summarizing various acid-catalyzed acetalization reactions for the synthesis of 1,3-dioxane structures.

| Carbonyl Compound | Diol | Catalyst | Solvent | Conditions | Yield |

| 4-Hydroxybenzaldehyde | 1,3-Propanediol | p-TsOH | Toluene | Reflux, azeotropic removal of water | High |

| 3,5-Difluorobenzaldehyde | 2-Propylpropane-1,3-diol | p-TsOH | Toluene | 140°C, overnight | - |

| 4-Nitrobenzaldehyde | Ethylene Glycol | Bi(OTf)₃ | Solvent-free | 80°C | 88% asianpubs.org |

| Benzaldehyde | Ethylene Glycol | Fe₃O₄@SiO₂@HPW | Cyclohexane | 90°C, 2h | 97% Conversion mdpi.com |

| Terephthalaldehyde | Ethylene Glycol | p-TsOH | Toluene | Reflux, 2h | 68.5% |

Principles of Green Chemistry in Synthetic Design (e.g., Glucose as Reductant)

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. This approach emphasizes the use of environmentally benign reagents, solvents, and catalysts to minimize waste and energy consumption. One notable example in the context of synthesizing phenol-dioxane analogues is the use of glucose as a green reductant.

Glucose, an abundant and renewable carbohydrate, can be effectively used for the reduction of nitro groups to amines under mild, aqueous conditions. d-nb.infochemistryviews.org This method provides a sustainable alternative to traditional reduction methods that often employ heavy metals or harsh reagents. For instance, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been developed using glucose as an eco-friendly reductant for 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) in an alkaline medium. mdpi.com The reaction proceeds at a moderate temperature of 50°C and achieves complete conversion in a relatively short time. mdpi.com

The application of glucose as a reductant is part of a broader trend towards using bio-based resources in chemical synthesis. d-nb.info This strategy aligns with the goals of green chemistry by reducing reliance on fossil fuels and minimizing the environmental impact of chemical processes. chemistryviews.org The use of water as a solvent further enhances the green credentials of these synthetic methods.

Phase Transfer Catalysis for Dioxane-Incorporating Structures

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other, thereby enabling the reaction to occur. crdeepjournal.org PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to avoid the use of expensive or hazardous solvents. crdeepjournal.orgscirp.org

In the synthesis of dioxane-incorporating structures, PTC has been utilized for various transformations. For example, the synthesis of 2-dichloromethyl-2-(4-nitrophenyl)-1,3-dioxane involves a dichlorocarbene (B158193) insertion reaction using benzyl (B1604629) triethyl ammonium chloride (TEBA) as a phase transfer catalyst. semanticscholar.org This method allows for the efficient formation of the dichloromethyl-substituted dioxane derivative.

The principles of PTC are broadly applicable and have been used in a wide range of organic syntheses, including C-, N-, O-, and S-alkylations. crdeepjournal.orgcore.ac.uk The choice of catalyst is crucial for the success of the reaction, with factors such as the size of the substituents on the catalyst influencing its activity and selectivity. core.ac.uk

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

For instance, in a multi-step synthesis, the protection of a functional group in an early step must be robust enough to withstand the conditions of subsequent reactions, yet be easily removable at a later stage. The acetalization to form the dioxane ring is a prime example of such a protective strategy. The optimization of this step might involve screening different acid catalysts and reaction conditions to achieve a high yield of the protected intermediate. asianpubs.org

In subsequent steps, such as cross-coupling reactions to introduce additional functionality, further optimization is required. acs.orgmdpi.com For example, in a Suzuki-Miyaura coupling reaction to form a biaryl phenol, parameters such as the palladium catalyst, ligand, base, and solvent system are all crucial variables that need to be fine-tuned to achieve the desired product in high yield. acs.org The use of design of experiment (DoE) methodologies can be a powerful tool in this optimization process, allowing for the efficient exploration of the reaction parameter space.

The following table illustrates the optimization of a Suzuki-Miyaura coupling reaction.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₃PO₄ (aq) | 1,4-Dioxane | 100 | - acs.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | - mdpi.com |

| Pd/C (10%) | - | Na₂CO₃ (aq) | EtOH/H₂O | 25 | High acs.org |

| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | 100 | High beilstein-journals.org |

Solid-Phase Synthetic Strategies for Phenol-Dioxane Hybrid Molecules

Solid-phase synthesis is a technique where molecules are covalently bound to a solid support (resin) and synthesized in a stepwise manner. acs.orgsoton.ac.uk This approach offers significant advantages, particularly for the synthesis of libraries of related compounds, as it simplifies the purification process; unreacted reagents and byproducts can be easily removed by washing the resin. acs.org

In the context of phenol-dioxane hybrid molecules, solid-phase synthesis can be employed to construct diverse molecular scaffolds. A common strategy involves attaching a phenolic starting material to a suitable resin via its hydroxyl group. acs.org For example, a phenolic steroid like estrone (B1671321) can be linked to a Merrifield resin. acs.org Once immobilized, the molecule can undergo a series of reactions to build up the desired structure. The dioxane functionality can be introduced either before or after attachment to the solid support.

A key aspect of solid-phase synthesis is the choice of the linker, which connects the molecule to the resin. The linker must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product from the support. acs.org Various linkers are available, including acid-labile and photolabile linkers. acs.org For instance, the Wang resin is a popular choice for attaching phenols and allows for cleavage of the product using trifluoroacetic acid (TFA). acs.org

This methodology has been successfully applied to the synthesis of libraries of biologically relevant molecules, demonstrating its power in medicinal chemistry and drug discovery. acs.orgresearchgate.net

Chemical Transformations and Reactivity Profiles of 4 1,3 Dioxan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(1,3-Dioxan-2-yl)phenol is a key site of reactivity, influencing the aromatic ring's susceptibility to electrophilic attack and undergoing reactions characteristic of phenols.

Oxidation Reactions and Formation of Quinone Derivatives

Phenols are susceptible to oxidation to form quinones, and this reactivity is observed in this compound. A noteworthy and highly regioselective method for the oxidation of phenols to o-quinones involves the use of o-iodoxybenzoic acid (IBX). nih.govacs.org This transformation is significant as it involves a double oxidation: the regioselective installation of a hydroxyl group at the ortho position, followed by the oxidation of the resulting catechol intermediate. nih.govacs.org

The proposed mechanism for this reaction begins with the reaction of the phenol (B47542) with IBX, leading to the formation of an intermediate complex and the loss of a water molecule. nih.gov This is followed by an intramolecular oxygen delivery to the most nucleophilic and least sterically hindered ortho position on the phenol ring. acs.org During this step, the iodine(V) in IBX is reduced to an iodine(III) species. acs.org The resulting intermediate then tautomerizes, and the subsequent oxidation of the catechol to the o-quinone is a well-documented reaction for iodine(III) reagents. nih.govacs.org

This oxidation is generally effective for phenols that possess at least one electron-donating group. acs.org Given that the 1,3-dioxan-2-yl group at the para position is not strongly deactivating, this compound is expected to undergo this transformation to yield the corresponding o-quinone derivative.

| Reactant | Reagent | Product | Reaction Type |

| This compound | o-Iodoxybenzoic acid (IBX) | 4-(1,3-Dioxan-2-yl)benzo-1,2-quinone | Regioselective Oxidation |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to delocalize into the aromatic ring, thereby increasing its electron density and making it more nucleophilic. byjus.com Consequently, phenols are highly susceptible to electrophilic attack and often react under milder conditions than benzene (B151609) itself. ucalgary.ca

In the case of this compound, the para position is blocked by the 1,3-dioxane (B1201747) substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the hydroxyl group. Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and sulfonation. mlsu.ac.in Due to the high reactivity of the phenol ring, polysubstitution can sometimes be an issue, though reaction conditions can often be controlled to favor monosubstitution. mlsu.ac.inlibretexts.org

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,3-dioxan-2-yl)phenol |

| Bromination | Br₂ in a non-polar solvent (e.g., CS₂) | 2-Bromo-4-(1,3-dioxan-2-yl)phenol |

| Sulfonation | Concentrated H₂SO₄ (low temperature) | This compound-2-sulfonic acid |

Mechanistic Studies of Radical Reactions and Hydrogen Atom Transfer in Phenols

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to act as radical scavengers. The primary mechanism for this activity is often hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. mdpi.com This process generates a phenoxyl radical, which is typically stabilized by resonance, making it less reactive than the initial radical. mdpi.com

The efficiency of the HAT process is influenced by the substituents on the aromatic ring. Electron-donating groups, particularly at the ortho and para positions, can lower the activation energy for hydrogen abstraction, enhancing the antioxidant activity. rsc.org In this compound, the electronic nature of the para-substituent will influence the stability of the resulting phenoxyl radical and thus its efficacy as a hydrogen atom donor.

An alternative mechanism that has been proposed for the antioxidant action of phenols is proton-coupled electron transfer (PCET). rsc.org In this mechanism, the transfer of a proton and an electron occurs in a concerted fashion. rsc.org Computational studies on various substituted phenols have suggested that the reaction with radicals like the hydroperoxyl radical may proceed via a PCET mechanism, characterized by a loss in volume, electronic population, and dipole moment of the transferring hydrogen atom in the transition state. rsc.orgresearchgate.net

Reactivity of the 1,3-Dioxane Ring Moiety

The 1,3-dioxane ring in this compound serves as a stable cyclic acetal (B89532) and can undergo specific chemical transformations, most notably its use as a protecting group and its reduction to a diol.

Role as a Protecting Group for Carbonyl Functionalities

The 1,3-dioxane moiety is a cyclic acetal, which is a common and effective protecting group for carbonyl compounds (aldehydes and ketones). thieme-connect.de Acetals are known for their stability under neutral and basic conditions, as well as in the presence of many nucleophiles and reducing agents. thieme-connect.deorganic-chemistry.org This stability allows for chemical modifications to be made to other parts of a molecule without affecting the protected carbonyl group. libretexts.org

In the context of this compound, the 1,3-dioxane group protects a carbonyl functionality (specifically, an aldehyde in this case, as it is derived from 4-hydroxybenzaldehyde). This protection would be crucial in a multi-step synthesis where reactions targeting the phenolic hydroxyl group or the aromatic ring are carried out under conditions that would otherwise react with an aldehyde.

The deprotection of the 1,3-dioxane group to regenerate the carbonyl functionality is typically achieved under acidic conditions, often through hydrolysis in the presence of aqueous acid. organic-chemistry.orglibretexts.org The equilibrium of acetal formation is reversible, and the presence of a large excess of water drives the reaction toward the carbonyl compound and the diol (1,3-propanediol in this case). libretexts.org

| Reaction Condition | Stability of 1,3-Dioxane Ring | Outcome |

| Basic (e.g., NaOH, NaH) | Stable | No reaction |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable | No reaction |

| Reductive (e.g., LiAlH₄, NaBH₄) | Stable | No reaction |

| Acidic (e.g., aqueous HCl, H₂SO₄) | Labile | Cleavage to form 4-hydroxybenzaldehyde (B117250) and 1,3-propanediol (B51772) |

Reduction Reactions Leading to Diol Products

While the 1,3-dioxane ring is stable to many reducing agents, it can undergo reductive cleavage under specific conditions. The hydrogenolysis of cyclic acetals, including 1,3-dioxanes, can be achieved using a combination of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) and a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction results in the cleavage of one of the C-O bonds within the acetal ring to produce a hydroxy ether. cdnsciencepub.com

In the case of this compound, this reductive cleavage would be expected to open the 1,3-dioxane ring to yield a diol product. Specifically, the reaction would produce 4-(3-hydroxypropoxy)benzyl alcohol, where one of the original acetal oxygens is converted to a hydroxyl group and the other remains as an ether linkage which is then further reduced. However, a more direct conversion to a diol would involve the deprotection to the aldehyde followed by reduction. A direct, selective reduction of the C-O bonds of the acetal without affecting the phenol is challenging. A more plausible two-step sequence would be acidic hydrolysis to unmask the aldehyde, followed by reduction of the aldehyde to an alcohol, yielding 4-(hydroxymethyl)phenol and 1,3-propanediol.

For a direct ring opening reduction, the reaction of this compound with LiAlH₄ and AlCl₃ would likely lead to the formation of 1-(4-hydroxyphenyl)-1,3-propanediol, although the specific regioselectivity of the ring opening can be influenced by substituents.

| Reactant | Reagents | Expected Product | Reaction Type |

| This compound | 1. Aqueous Acid (e.g., HCl) 2. Reducing Agent (e.g., NaBH₄) | 4-(Hydroxymethyl)phenol and 1,3-Propanediol | Deprotection followed by Reduction |

| This compound | LiAlH₄ / AlCl₃ | 1-(4-Hydroxyphenyl)-1,3-propanediol | Reductive Cleavage |

Substitution Reactions at the Benzylic Position of the Dioxane Ring (e.g., Bromination, Amination)

The carbon atom attached to both the phenol ring and the two oxygen atoms of the dioxane ring is analogous to a benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as radicals or carbocations, through resonance. chemistrysteps.comlibretexts.org This inherent stability facilitates selective substitution reactions at this specific C-H bond.

Bromination: Benzylic bromination is a common transformation that can be effectively carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or peroxide, under thermal or photochemical conditions. masterorganicchemistry.comchemistrysteps.com The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.comscientificupdate.com

The process begins with the homolytic cleavage of the initiator to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical. This bromine radical selectively abstracts the benzylic hydrogen from this compound, as the resulting benzylic radical is significantly stabilized by delocalization of the unpaired electron into the phenyl ring. libretexts.orgyoutube.com This resonance-stabilized radical then reacts with a source of bromine (either NBS or Br2 formed in situ) to yield the brominated product, 4-(2-bromo-1,3-dioxan-2-yl)phenol, and a new bromine radical to continue the chain reaction. chemistrysteps.com The use of non-polar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) is typical for this reaction to minimize competing ionic pathways. koreascience.kr

Amination: The introduction of an amino group at the benzylic position can be achieved through various synthetic strategies. A common two-step approach involves an initial bromination, as described above, followed by a nucleophilic substitution reaction. The resulting 4-(2-bromo-1,3-dioxan-2-yl)phenol can be treated with ammonia (B1221849) or a primary/secondary amine to displace the bromide and form the corresponding benzylic amine. This reaction typically proceeds via an S(_N)1 or S(_N)2 mechanism, with the former being favored due to the formation of a resonance-stabilized benzylic carbocation. chemistry.coachpearson.com

More advanced, direct C-H amination methods are also being developed, which can install the amino group in a single step. These reactions often employ transition metal catalysts (e.g., manganese, copper) and a nitrogen source, such as an iminoiodinane or an azide, to generate a reactive nitrene or radical species that inserts into the benzylic C-H bond. researchgate.netnih.gov These methods offer higher atom economy but may require careful optimization to achieve high selectivity.

Table 1: Proposed Conditions for Benzylic Substitution Reactions

| Transformation | Reagents & Conditions | Expected Product | Mechanism Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux | 4-(2-Bromo-1,3-dioxan-2-yl)phenol | Free Radical Substitution |

| Amination (Two-Step) | 1. NBS, AIBN, reflux 2. Ammonia (NH₃) or Primary Amine (R-NH₂), solvent (e.g., THF) | 4-(2-Amino-1,3-dioxan-2-yl)phenol | Radical Substitution followed by Nucleophilic Substitution |

| Amination (Direct) | Mn or Cu catalyst, Nitrogen Source (e.g., Aryl Azide), heat | 4-(2-Amino-1,3-dioxan-2-yl)phenol | Catalytic C-H Insertion |

In-Depth Analysis of Chemical Reaction Mechanisms

The phenolic hydroxyl group of this compound is a key functional group that governs its reactivity in redox processes, particularly in its role as an antioxidant. The mechanisms by which phenols scavenge free radicals are complex and can proceed through several competing pathways.

Investigation of Proton-Coupled Electron Transfer (PCET) Pathways

Proton-Coupled Electron Transfer (PCET) describes a class of reactions where both an electron and a proton are exchanged in a single, concerted kinetic step. mdpi.comnih.govacs.org This mechanism is fundamental to many biological and chemical redox processes, including the action of phenolic antioxidants. mdpi.comdiva-portal.org In a PCET reaction, the electron and proton are transferred from different orbitals of the donor molecule to the acceptor. researchgate.net

For this compound, the PCET pathway involves the concerted transfer of the hydrogen atom's proton and an electron from the phenolic oxygen to an attacking radical species (R•). This process bypasses the formation of high-energy intermediates such as a phenoxide anion or a phenol radical cation, which would be generated in stepwise mechanisms. acs.org The transition state involves the simultaneous cleavage of the O-H bond and the formation of a new bond between the proton and the radical, coupled with the transfer of an electron from the phenol's π-system. The efficiency of PCET can be influenced by the solvent and the presence of hydrogen-bonding networks, which can facilitate proton transfer. diva-portal.orgnih.gov This pathway is often thermodynamically favored over stepwise routes, especially in non-polar solvents or when dealing with weaker oxidants. nih.govdiva-portal.org

Examination of Sequential Proton-Loss Electron Transfer (SPLET) Processes

The Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a two-step pathway that is particularly relevant for phenols in polar, protic solvents. nih.govnih.gov Unlike the concerted PCET mechanism, SPLET involves discrete proton and electron transfer steps.

Proton Loss: The first step is the deprotonation of the phenol (ArOH) by a base or solvent molecule, resulting in the formation of a phenoxide anion (ArO⁻). The feasibility of this step is governed by the acidity (pKa) of the phenol. researchgate.net

Electron Transfer: In the second step, the phenoxide anion, which is a much more potent electron donor than the parent phenol, transfers an electron to the radical species (R•) to form the phenoxyl radical (ArO•) and the anion of the radical (R⁻). nih.govnih.gov

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The rate and selectivity of reactions involving this compound are dictated by the interplay of steric and electronic effects originating from both the phenol ring and the dioxane substituent.

Electronic Effects: The electronic influence of the para-substituent (the 1,3-dioxan-2-yl group) is critical. This group's effect on the electron density of the aromatic ring influences reactivity at both the benzylic position and the phenolic hydroxyl group. mdpi.comfrancis-press.com

For Benzylic Substitution: The stability of the benzylic radical intermediate is paramount. Substituents that can donate electron density to the ring will further stabilize this radical, accelerating the rate of reactions like bromination. The net electronic effect of the acetal group is complex but it generally influences the electron distribution in the aromatic π-system.

For PCET/SPLET Mechanisms: The substituent's electronic character directly impacts the thermodynamics of these pathways. An electron-withdrawing group would increase the acidity of the phenol (lower pKa), favoring the initial deprotonation step of the SPLET mechanism. nih.gov Conversely, an electron-donating group would decrease the phenol's acidity but could lower the ionization potential, potentially favoring electron transfer. The reaction's sensitivity to these electronic effects can be quantified using Hammett plots, where the reaction rate is correlated with the substituent's Hammett constant (σ). mdpi.com

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of functional groups, which can impede the approach of a reactant to the reaction center. rsc.orgmdpi.com

At the Benzylic Position: The dioxane ring is a relatively bulky substituent. Its size could sterically hinder the approach of reagents to the benzylic C-H bond. This may lead to lower reaction rates compared to a less hindered substrate like p-cresol (B1678582), particularly if the attacking species is also large.

Table 2: Comparative Analysis of Substituent Effects on Phenolic Reactivity

| Parameter | Effect of Electron-Donating Group (e.g., -CH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂) | Predicted Effect of 4-(1,3-Dioxan-2-yl) Group |

|---|---|---|---|

| Benzylic Radical Stability | Increases (stabilizing) | Decreases (destabilizing) | Moderate influence; depends on net electronic character |

| Phenol Acidity (pKa) | Decreases (pKa increases) | Increases (pKa decreases) | Slightly increases acidity (pKa decreases) due to inductive effects |

| SPLET Rate (Step 1) | Decreases | Increases | Slightly increases |

| Steric Hindrance | Low | Low | Moderate at the benzylic position |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the 4-(1,3-Dioxan-2-yl)phenol molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for unambiguous assignment of each atom's position.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Chemical Shift Correlation

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the phenolic, aromatic, and dioxan-ring protons. The integration of these signals confirms the number of protons in each unique environment.

The key resonances are:

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 4.0-7.0 ppm. This signal disappears upon shaking the sample with D₂O, a definitive test for an exchangeable hydroxyl proton.

Aromatic Protons (AA'BB' System): The para-substituted phenyl ring gives rise to a characteristic pattern. The two protons ortho to the hydroxyl group (H-3, H-5) are chemically equivalent, as are the two protons ortho to the dioxane substituent (H-2, H-6). This results in two doublets. The protons ortho to the electron-donating -OH group are shielded and appear upfield (around δ 6.8-7.0 ppm), while the protons ortho to the dioxane group are slightly deshielded and appear further downfield (around δ 7.3-7.5 ppm).

Acetal (B89532) Proton (H-acetal): The single proton on the carbon bridging the dioxane and phenyl rings (C-2 of the dioxane) is highly deshielded by the two adjacent oxygen atoms, resulting in a sharp singlet around δ 5.5-5.8 ppm.

Dioxane Methylene (B1212753) Protons (-O-CH₂- and -CH₂-): The six protons of the dioxane ring are not chemically equivalent. The four protons on the carbons adjacent to the oxygens (C-4 and C-6) typically appear as a multiplet in the range of δ 3.9-4.3 ppm. The two protons on the central carbon (C-5) are further upfield, appearing as a multiplet around δ 1.9-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic -OH | 4.0 - 7.0 | Broad Singlet | Disappears with D₂O exchange. |

| Aromatic H-2, H-6 | 7.3 - 7.5 | Doublet | Ortho to the dioxane group. |

| Aromatic H-3, H-5 | 6.8 - 7.0 | Doublet | Ortho to the hydroxyl group. |

| Acetal H (Dioxane C-2) | 5.5 - 5.8 | Singlet | Deshielded by two oxygen atoms. |

| Axial/Equatorial H (Dioxane C-4, C-6) | 3.9 - 4.3 | Multiplet | Methylene groups adjacent to ring oxygens. |

| Axial/Equatorial H (Dioxane C-5) | 1.9 - 2.2 | Multiplet | Central methylene group of the propane-1,3-diol fragment. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Resonance Assignment

The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

The assignments are as follows:

Phenolic Ring Carbons: The carbon atom attached to the hydroxyl group (C-1) is the most deshielded of the aromatic carbons, appearing around δ 155-158 ppm. researchgate.netdocbrown.info The carbon attached to the dioxane ring (C-4) appears around δ 128-131 ppm. The carbons ortho to the hydroxyl group (C-2, C-6) are shielded and resonate around δ 115-117 ppm, while the carbons meta to the hydroxyl (C-3, C-5) appear around δ 128-130 ppm. researchgate.netdocbrown.info

Dioxane Ring Carbons: The acetal carbon (C-acetal), bonded to two oxygens and the phenyl ring, is significantly deshielded and appears in the δ 100-104 ppm region. The two equivalent carbons adjacent to the oxygens (C-4, C-6) resonate in the δ 65-70 ppm range. docbrown.info The central carbon of the dioxane ring (C-5) is the most shielded, with a chemical shift around δ 25-28 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-1 (-OH) | 155 - 158 | Attached to the hydroxyl group. |

| Aromatic C-4 (-Dioxane) | 128 - 131 | Point of attachment for the dioxane ring. |

| Aromatic C-3, C-5 | 128 - 130 | Meta to the hydroxyl group. |

| Aromatic C-2, C-6 | 115 - 117 | Ortho to the hydroxyl group. |

| Acetal C (Dioxane C-2) | 100 - 104 | Deshielded by two oxygens and the aromatic ring. |

| -O-CH₂- (Dioxane C-4, C-6) | 65 - 70 | Methylene carbons adjacent to ring oxygens. |

| -CH₂- (Dioxane C-5) | 25 - 28 | Most shielded aliphatic carbon. |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 1D NMR is sufficient for basic structural confirmation, 2D NMR techniques would be employed for a more profound analysis of the molecule's stereochemistry and preferred conformation. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would definitively link the aromatic doublets to each other and show the coupling network within the dioxane ring, connecting the protons on C-4/C-6 to those on C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹³C spectrum based on the already interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. Key correlations would include the acetal proton to the aromatic C-4 and the dioxane C-4/C-6, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis, as it detects protons that are close in space, not just through bonds. redalyc.org For this compound, a NOESY experiment could reveal through-space interactions between the acetal proton and the ortho-protons (H-2, H-6) of the phenyl ring. Furthermore, it would elucidate the spatial relationships between axial and equatorial protons on the dioxane ring, helping to confirm its chair conformation and the orientation of the phenyl group. redalyc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the phenol (B47542). researchgate.netresearchgate.net The broadness of this peak is a hallmark of intermolecular hydrogen bonding.

Aromatic C-H Stretch: A sharp, medium-intensity absorption typically appears just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretch: Strong, sharp absorptions appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are assigned to the C-H stretching vibrations of the methylene groups in the dioxane ring. docbrown.info

Aromatic C=C Stretch: One to three medium-to-strong bands in the 1450-1610 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. researchgate.net

C-O-C Stretch (Acetal): The most diagnostic feature for the dioxane ring is the strong C-O stretching vibration. Cyclic acetals typically show multiple strong bands in the "fingerprint region," particularly between 1050-1200 cm⁻¹. These absorptions are due to the asymmetric and symmetric stretching of the C-O-C linkage. docbrown.info

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ corresponds to the stretching vibration of the phenolic C-O bond.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| Acetal C-O-C Stretch | 1050 - 1200 | Strong, Multiple Bands |

Spectroscopic Discrimination from Structurally Related Phenolic Compounds

While the phenolic -OH and aromatic ring vibrations are common to many phenols, the presence of the 1,3-dioxane ring provides a unique spectroscopic signature for this compound.

To distinguish it from a simple phenol like p-cresol (B1678582) (4-methylphenol), an analyst would focus on two key regions of the IR spectrum:

The C-H Stretching Region (2800-3000 cm⁻¹): this compound will show prominent C-H stretching bands for the sp³-hybridized carbons of the dioxane ring. In contrast, p-cresol would show sp³ C-H stretching only for its single methyl group, resulting in a simpler or less intense pattern in this region.

The Fingerprint Region (below 1500 cm⁻¹): The most definitive difference lies in the C-O stretching region. This compound will exhibit multiple, strong absorption bands between 1050-1200 cm⁻¹ characteristic of the cyclic C-O-C acetal system. docbrown.info Simple phenols like p-cresol lack this feature and would instead show a single strong phenolic C-O stretch around 1220-1250 cm⁻¹. The absence of the complex acetal C-O-C bands would rule out the presence of the dioxane moiety. rsc.org

By combining the evidence of a broad O-H stretch, aromatic C=C stretches, and the highly characteristic strong C-O-C acetal absorptions, IR spectroscopy allows for the confident differentiation of this compound from other structurally similar phenolic compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides critical information regarding the compound's molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the analysis of this compound begins with the formation of a molecular ion (M•+), which is a radical cation formed by the removal of a single electron from the molecule. The stability of the aromatic ring generally ensures that the molecular ion is readily observed. libretexts.orgdocbrown.info The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 180 g/mol .

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. The fragmentation of this compound is primarily dictated by the lability of the bonds associated with the dioxane ring and the stability of the resulting fragments, which are influenced by the phenolic group.

The principal fragmentation pathways anticipated for this compound include:

Benzylic Cleavage: The most significant fragmentation pathway involves the cleavage of the bond between the phenolic ring and the dioxane ring. This benzylic C-C bond scission is favored due to the formation of a highly stable, resonance-delocalized hydroxytropylium ion. This cleavage results in a prominent peak at m/z 107 .

Dioxane Ring Fragmentation: The 1,3-dioxane ring can undergo characteristic fragmentation. docbrown.info One common pathway for cyclic acetals is the cleavage alpha to an oxygen atom. This can lead to the formation of a dioxanyl cation at m/z 87 ([C₄H₇O₂]⁺) through the loss of a hydroxyphenyl radical.

Loss of a Hydrogen Radical: A peak at m/z 179 can be observed, corresponding to the loss of a single hydrogen atom ([M-1]⁺) from the molecular ion. chemguide.co.uk

Phenolic Group Fragmentation: Fragments characteristic of the phenol moiety may also be observed. docbrown.info For instance, the fragment at m/z 107 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, to yield a fragment ion at m/z 79 .

The base peak in the spectrum is often the most stable fragment formed. For this compound, the hydroxytropylium ion at m/z 107 is a strong candidate for the base peak due to its high stability.

The following table summarizes the proposed key fragments, their m/z values, and their likely origins.

| m/z | Proposed Ion Structure | Formula | Proposed Origin |

|---|---|---|---|

| 180 | Molecular Ion [M]•+ | [C₁₀H₁₂O₃]•+ | Parent Molecule |

| 179 | [M-H]⁺ | [C₁₀H₁₁O₃]⁺ | Loss of a hydrogen radical |

| 107 | Hydroxytropylium ion | [C₇H₇O]⁺ | Benzylic cleavage and loss of C₃H₅O₂• radical |

| 94 | Phenol radical cation | [C₆H₆O]•+ | Cleavage with hydrogen transfer |

| 87 | Dioxanyl cation | [C₄H₇O₂]⁺ | Cleavage of the C-C bond to the phenyl ring |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Loss of CO from the m/z 107 fragment |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of the molecular ion and its fragments with very high accuracy (typically within 5 ppm). jeolusa.com This precision allows for the unambiguous determination of the elemental formula of an ion, as each unique formula has a distinct exact mass based on the precise masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

For this compound, HRMS can definitively confirm its elemental composition as C₁₀H₁₂O₃. By measuring the mass of the molecular ion to several decimal places, it can be distinguished from other potential compounds that have the same nominal mass of 180.

The table below illustrates the comparison between the theoretical exact masses for the proposed molecular formula and key fragments and their nominal integer masses.

| Formula | Nominal Mass (m/z) | Theoretical Exact Mass (Da) | Associated Ion/Fragment |

|---|---|---|---|

| C₁₀H₁₂O₃ | 180 | 180.078645 | Molecular Ion |

| C₁₀H₁₁O₃ | 179 | 179.070845 | [M-H]⁺ |

| C₇H₇O | 107 | 107.049690 | Hydroxytropylium ion |

| C₄H₇O₂ | 87 | 87.044605 | Dioxanyl cation |

Crystallographic Studies and Solid State Analysis

Single-Crystal X-ray Diffraction Analysis

The molecular conformation of 4-(1,3-Dioxan-2-yl)phenol is largely defined by the geometry of the 1,3-dioxane (B1201747) ring. In crystallographic studies of compounds containing a 1,3-dioxane moiety, the ring almost invariably adopts a stable chair conformation. This is observed in the crystal structure of the closely related Schiff base, (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol. In this derivative, the six-membered O-heterocycle adopts a chair conformation, which minimizes torsional strain. It is therefore highly probable that the 1,3-dioxane ring in this compound also exists in a chair conformation in the solid state. The phenyl group would be situated at the equatorial position of the dioxane ring, which is sterically more favorable.

Table 1: Expected Torsion Angles for the 1,3-Dioxane Ring in a Chair Conformation

| Atoms | Expected Torsion Angle (°) |

|---|---|

| O-C-O-C | ~ ±60 |

| C-O-C-C | ~ ±60 |

| O-C-C-C | ~ ±60 |

(Note: Data is generalized for a typical chair conformation and would require specific crystallographic data for precise values.)

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the 1,3-dioxane ring and the hydroxyl group itself can act as hydrogen bond acceptors. This functionality dictates the formation of a robust hydrogen-bonding network.

The primary intermolecular interaction expected is the classic O-H···O hydrogen bond between the phenolic hydroxyl group of one molecule and an acceptor oxygen atom of a neighboring molecule. The acceptor could be either the phenolic oxygen or one of the dioxane oxygen atoms. In many crystal structures of substituted phenols, the phenolic hydroxyl groups form chains or cyclic motifs. For instance, O-H···O hydrogen bonds are the strongest interactions in the crystal structures of dihalogenated phenols, often forming tetrameric synthons or propagating around screw axes.

Table 2: Plausible Hydrogen Bonding Interactions in Solid this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

|---|---|---|---|

| O (Phenol) | H | O (Phenol) | Intermolecular O-H···O |

| O (Phenol) | H | O (Dioxane) | Intermolecular O-H···O |

| C (Aromatic) | H | O (Phenol) | Intermolecular C-H···O |

| C (Aromatic) | H | O (Dioxane) | Intermolecular C-H···O |

| C (Dioxane) | H | O (Phenol) | Intermolecular C-H···O |

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, the potential for their existence is significant, given the conformational flexibility of the molecule and the versatility of hydrogen bonding in phenols. For example, the related compound 3-methylolphenol is known to crystallize as two concomitant polymorphs. researchgate.net

Crystal engineering provides a framework for designing and controlling the formation of crystalline solids with desired properties. The key to the crystal engineering of phenols lies in the predictable and robust nature of the O-H···O hydrogen bond, which acts as a primary supramolecular synthon. nih.gov By understanding and utilizing these synthons, it is possible to design specific crystal architectures. For this compound, the O-H···O synthon, in conjunction with the ether oxygen atoms of the dioxane ring, offers multiple possibilities for creating diverse supramolecular assemblies. The study of how different functional groups and their positions influence crystal packing in phenols is a central theme in crystal engineering. nih.gov The introduction of co-formers could also lead to the formation of cocrystals with modified physical properties, a common strategy in pharmaceutical and materials science. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties. For 4-(1,3-Dioxan-2-yl)phenol, DFT calculations would be essential for a fundamental understanding of its structure and reactivity.

Geometry Optimization and Conformational Energy Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which contains a rotatable bond between the phenyl and dioxan rings and a flexible dioxan ring, multiple low-energy conformations likely exist.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima). This process typically involves rotating the key dihedral angles and allowing the rest of the molecule's geometry to relax. The result is a conformational energy landscape, which maps the relative energies of different spatial arrangements. The most stable conformer, corresponding to the global minimum on this landscape, would be identified. This analysis is critical as the geometry of a molecule dictates its physical and chemical properties. Protocols like the CENSO algorithm are often employed for efficient and accurate conformational analysis. chemrxiv.orgnih.gov

Electronic Structure Analysis, including Frontier Molecular Orbital (FMO) Theory

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater tendency to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which influences its color and photochemical properties. taylorandfrancis.com A large gap implies higher kinetic stability.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the most likely sites for electrophilic and nucleophilic attack. It is expected that the HOMO would be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO might be distributed across the aromatic system.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra, Vibrational Frequencies)

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. escholarship.org Comparing the predicted spectrum with an experimental one is a powerful tool for structural elucidation and assignment.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.comrsc.org This analysis would provide insight into the electronic transitions responsible for the molecule's absorption of light.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netnih.govnih.gov It transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. rsc.orgmdpi.com If this compound were to be used in a chemical reaction (e.g., electrophilic substitution on the phenol ring), DFT could be employed to model the entire reaction mechanism.

Structure-Reactivity Relationships and Prediction of Non-linear Optical Properties

Computational methods can establish relationships between a molecule's structure and its chemical reactivity or physical properties. By calculating various electronic descriptors (like the HOMO-LUMO gap, ionization potential, and electron affinity), one can predict how the molecule will behave in different chemical environments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-Dioxan-2-yl)phenol, and what key reaction conditions are required?

- Methodological Answer : The synthesis of this compound derivatives typically involves acetal formation between diols and phenolic hydroxyl groups. For example, reactions under acidic or basic conditions (e.g., K₂CO₃ in aqueous DMF) can facilitate the formation of the dioxane ring . Purification via column chromatography is often necessary to isolate the product, as demonstrated in the synthesis of related compounds like 2-(1,3-dioxan-2-yl)phenol, which serves as a precursor in glycosylation reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on characteristic signals for the dioxane ring (e.g., protons at δ 4.5–5.0 ppm for acetal groups) and aromatic protons from the phenol moiety.

- IR : Identify O-H stretching (~3200–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the dioxane ring.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve intramolecular hydrogen bonds (e.g., N-H···O) and chair conformations of the dioxane ring, as seen in structurally similar compounds .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into glycosylation reactions to synthesize β-D-C-glycosides?

- Methodological Answer :

- Glycosyl Donors : Use tetra-O-benzyl-mannosyl trichloroacetimidate as the donor, reacting with this compound as the acceptor in anhydrous dichloromethane .

- Catalysis : Employ Lewis acids (e.g., TMSOTf) to activate the glycosyl donor.

- Purification : Isolate products via flash chromatography and confirm β-configuration using NOE NMR experiments.

Q. How do intramolecular hydrogen bonding and crystal packing interactions influence the stability and reactivity of this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular N-H···O bonds (e.g., in Schiff base derivatives) stabilize the molecular conformation, forming S(6) ring motifs .

- Crystal Packing : Analyze C-H···O and C-H···π interactions using Hirshfeld surfaces. These interactions can dictate solubility and thermal stability, as observed in X-ray studies of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol .

Q. In biochemical studies, how can researchers investigate the interaction of this compound derivatives with nuclear receptors like CAR or HNF4α?

- Methodological Answer :

- Transcriptional Assays : Use luciferase reporter systems in hepatocyte cell lines to assess receptor activation/repression. For example, dioxane-containing analogs have been shown to suppress gluconeogenic genes (e.g., PEPCK) via HNF4α/FOXO1 pathways .

- Molecular Docking : Model interactions between the dioxane ring and receptor ligand-binding domains (LBDs) using software like AutoDock Vina.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.